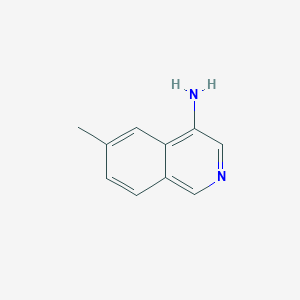

6-Methylisoquinolin-4-amine

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry and Chemical Biology

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. d-nb.infonih.gov This versatility has led to the development of a vast array of isoquinoline-based compounds with a broad spectrum of pharmacological activities. nih.govrsc.org Natural products containing the isoquinoline core have demonstrated numerous biological effects, and their synthetic derivatives continue to be a major focus of drug discovery programs. researchgate.netrsc.org

The structural diversity of isoquinoline alkaloids and the continuous development of novel synthetic methodologies to construct and modify this scaffold keep it at the forefront of organic synthesis research. nih.govacs.org Chemists are constantly exploring new ways to introduce various substituents onto the isoquinoline ring system to fine-tune the biological and chemical properties of the resulting molecules. d-nb.infonih.gov

Strategic Importance of Substituted Amines in Heterocyclic Compound Research

Amines, organic derivatives of ammonia, are fundamental functional groups in chemistry due to their basicity and nucleophilicity. scribd.com When incorporated into heterocyclic systems, amino groups can significantly influence the molecule's physical, chemical, and biological properties. libretexts.orgpressbooks.pub

Substituted amines on a heterocyclic core can:

Modulate Basicity: The basicity of the heterocyclic amine is influenced by factors such as the hybridization of the nitrogen atom's orbitals and resonance effects. scribd.compressbooks.pub

Provide Sites for Further Functionalization: The amino group can serve as a handle for introducing additional molecular complexity through various chemical reactions.

Engage in Hydrogen Bonding: The presence of N-H bonds allows for the formation of hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors.

Influence Pharmacokinetic Properties: The polarity and hydrogen-bonding capacity of the amino group can affect a compound's solubility, absorption, and distribution in biological systems. nih.gov

The strategic placement of substituted amines on heterocyclic scaffolds is a key tactic in the design of new therapeutic agents and functional materials. nih.govontosight.ai

Academic Research Trajectories for 6-Methylisoquinolin-4-amine and Related Structural Analogs

While extensive research exists on the broader class of isoquinoline derivatives, dedicated studies focusing specifically on this compound are more limited. However, the existing literature on its structural analogs provides valuable insights into its potential research applications.

Research on related aminoisoquinolines suggests that these compounds are valuable intermediates in the synthesis of more complex molecules. For instance, derivatives of 4-aminoisoquinoline (B122460) have been investigated for their potential as kinase inhibitors, a class of drugs that block the action of specific enzymes involved in cell signaling and growth. nih.gov

The synthesis of various substituted aminoisoquinolines is an active area of research, with methods like palladium-catalyzed amination being employed to install the amine functionality. The development of efficient synthetic routes to access compounds like this compound is crucial for enabling further investigation into their chemical and biological properties. rsc.orgprepchem.combeilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1508136-52-4 | moldb.com |

| Molecular Formula | C10H10N2 | moldb.com |

| Molecular Weight | 158.20 g/mol | moldb.com |

Table 2: Related Isoquinoline Analogs and their Research Context

| Compound Name | Key Research Area |

| 6-Methylquinolin-4-amine | Building block for chemical synthesis. bldpharm.combldpharm.com |

| 6-Chloro-1-methylisoquinolin-3-amine | Intermediate in the synthesis of complex organic molecules and potential pharmacophore in drug development. |

| 4-Methylisoquinolin-5-amine | Building block for the synthesis of complex heterocyclic compounds. |

| 7-hydroxy-6-methoxy-1-methylisoquinoline | Natural product with potential for further functionalization. d-nb.infonih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

6-methylisoquinolin-4-amine |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,11H2,1H3 |

InChI Key |

MWXBGLMFKITOLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=NC=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylisoquinolin 4 Amine and Its Structural Analogs

De Novo Construction Approaches for the Isoquinoline (B145761) Core with Amino Functionality

Building the isoquinoline skeleton from simpler, non-cyclic precursors allows for the strategic placement of substituents from the outset. This requires careful selection of starting materials and reaction conditions to control the regiochemistry of the final product.

Classic named reactions, while traditionally used for quinoline (B57606) synthesis, provide foundational strategies for the construction of related heterocyclic systems like isoquinolines. rsc.orgnih.goviipseries.org Their application to the synthesis of amino-substituted quinolines and isoquinolines involves the condensation of aromatic amines with various carbonyl-containing compounds. rsc.orgwikipedia.org

Pfitzinger Reaction : This reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. mdpi.comwikipedia.org The mechanism proceeds through the hydrolysis of isatin to an aniline (B41778) derivative, which then condenses with the carbonyl partner, cyclizes, and dehydrates. wikipedia.org For the synthesis of an amino-substituted analog, a suitably substituted isatin or aniline precursor would be required. The reaction is noted for its efficiency in certain cases, with some preparations reporting high yields. mdpi.com

Combes Synthesis : The Combes reaction synthesizes quinolines by condensing an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the cyclization is a key consideration, influenced by the substituents on both the aniline and the diketone.

Knorr Quinoline Synthesis : This method involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline. iipseries.org The synthesis of aminoquinolines via this route would necessitate starting with an appropriately substituted aniline to form the initial β-ketoanilide.

These methods, while primarily documented for quinolines, offer versatile platforms that can be adapted for isoquinoline synthesis, often through the use of different starting materials that guide the cyclization to form the isoquinoline rather than the quinoline core.

Table 1: Overview of Classic Condensation Reactions for Quinoline/Isoquinoline Synthesis

| Reaction Name | Reactants | Key Intermediate | Product Type | Reference(s) |

|---|---|---|---|---|

| Pfitzinger Reaction | Isatin + Carbonyl Compound | Keto-acid / Enamine | Substituted Quinoline-4-carboxylic acid | mdpi.comwikipedia.org |

| Combes Synthesis | Aniline + β-Diketone | Schiff base / Enamine | 2,4-Substituted Quinoline | wikipedia.org |

| Knorr Synthesis | β-Ketoanilide | N/A (Cyclization) | 2-Hydroxyquinoline | iipseries.org |

Achieving the specific 4-amino, 6-methyl substitution pattern during a de novo synthesis requires precise control over the regiochemistry of the cyclization.

One effective strategy involves the use of starting materials where the substitution pattern is already set. For instance, a reaction could start with a 3-methylaniline derivative. The placement of this methyl group on the starting aniline ring dictates its final position in the fused heterocyclic product, which would correspond to the C-6 position in the resulting isoquinoline.

Furthermore, the regioselectivity of cyclization can be directed by the electronic properties of substituents. The introduction of a strongly electron-withdrawing group, such as a trifluoromethyl group, into one of the reactants can direct the condensation to occur with high selectivity, leading to a single product isomer. nih.gov This principle can be applied to favor the formation of the desired 4-amino substituted ring. Gold-catalyzed tandem reactions, such as alkyne amination followed by intramolecular insertion, also offer a modern and efficient route to construct fused isoquinolines from 2-alkynyl benzyl (B1604629) azides. rsc.org Similarly, divergent strategies using ketoxime acetates and ynals can be controlled to produce isoquinolines with excellent regioselectivity. acs.orgnih.gov

Functionalization Strategies on Pre-existing Isoquinoline Scaffolds

An alternative to de novo synthesis is to begin with a pre-formed isoquinoline or 6-methylisoquinoline (B1300163) and introduce the amino group at the C-4 position.

The C-4 position of the isoquinoline ring can be functionalized directly through several modern synthetic methods. One approach is palladium-catalyzed direct arylation, which allows for the formation of a carbon-carbon bond at the C-4 position. rsc.org Another strategy involves a temporary dearomatization of the isoquinoline ring. For example, an acid-catalyzed reaction between isoquinoline and a vinyl ketone can introduce an alkyl substituent at the C-4 position while retaining the aromaticity of the ring system. nih.govacs.org This method is advantageous as it does not require pre-activation of the nitrogen atom. acs.org These alkylation methods provide a handle that could potentially be converted into an amino group in subsequent steps.

Table 2: Selected Methods for C-4 Functionalization of Isoquinoline

| Method | Reagents/Catalyst | Type of Functionalization | Key Feature | Reference(s) |

|---|---|---|---|---|

| Palladium-Catalyzed Direct Arylation | Palladium catalyst | Arylation | Heteroatom-guided C-H functionalization | rsc.org |

| Acid-Catalyzed Alkylation | Benzoic acid, vinyl ketone | Alkylation | Metal-free, retains aromaticity | nih.govacs.org |

| Reductive Functionalization | Rhodium catalyst, formic acid, electrophiles | Alkylation (of tetrahydroisoquinoline) | Forms a variety of substituted tetrahydroisoquinolines | d-nb.info |

Introducing an amino group directly onto the C-4 position of a 6-methylisoquinoline scaffold is a critical transformation. A common and effective method is the reduction of a nitro group previously installed at the C-4 position. For instance, a 4-nitroisoquinoline (B1589690) derivative can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the corresponding 4-aminoisoquinoline (B122460). prepchem.com

Direct amination reactions are also known, though they can present regioselectivity challenges. The Chichibabin amination, which uses sodium amide in liquid ammonia, often favors attack at the C-1 position in isoquinoline. clockss.org To overcome this, the isoquinoline can be activated by forming the N-oxide. This modification alters the electronic properties of the ring, making the C-4 position more susceptible to nucleophilic attack by an amine, often facilitated by an activating agent like triflic anhydride (B1165640). researchgate.net Enantioselective amination of related 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has also been achieved using organocatalysis, providing access to chiral amino-substituted scaffolds. rsc.org

Introducing a methyl group at the C-6 position of a pre-existing isoquinoline-4-amine is a challenging synthetic step that relies on regioselective C-H activation or directed metalation.

Rhodium(III)-catalyzed C-H annulation provides a powerful tool for functionalizing the benzo ring of the isoquinoline system. Studies on related quinazolinone systems have shown that nitrogen-directed C-H activation can lead to highly regioselective substitution at the C-6 position. doi.org This strategy could be adapted for the C-6 methylation of an isoquinoline core.

Directed ortho metalation is another key strategy. The presence of directing groups on the benzene (B151609) portion of the isoquinoline can guide a strong base, like lithium diisopropylamide (LDA), to deprotonate a specific site. beilstein-journals.orgd-nb.info While metalation often occurs at C-1 in isoquinoline itself beilstein-journals.org, appropriate functional groups on the C-5 or C-7 positions could direct metalation to the C-6 position, which could then be quenched with a methylating agent like iodomethane. In some cases, a methoxy (B1213986) group at C-6 can be hydrolyzed during other reaction steps, indicating that this position is chemically accessible. beilstein-journals.orgnih.gov

Reduction-Based Approaches for Amine Formation from Precursors

A primary and well-established method for the synthesis of 4-aminoisoquinolines, including the target compound 6-methylisoquinolin-4-amine, involves the chemical reduction of a precursor molecule where the amine functionality is masked as a more easily introduced group, typically a nitro or azido (B1232118) group. The reduction of a nitro-substituted isoquinoline is a common final step in a synthetic sequence.

The general strategy involves the initial synthesis of a 4-nitroisoquinoline derivative, such as 6-methyl-4-nitroisoquinoline. This nitro-containing intermediate can then be converted to the corresponding 4-amine through various reduction protocols. Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. For instance, the synthesis of 4-amino-3-hydroxy-6,7-dimethoxy-1-methylisoquinoline (B8477712) is achieved by hydrogenating its 4-nitro precursor over a 10% Pd/C catalyst in glacial acetic acid. prepchem.com This method is often clean and efficient, yielding the desired amine in high purity.

Alternative reducing agents can also be employed, offering different levels of chemoselectivity and compatibility with other functional groups. A classic method involves the use of metals in acidic media, such as iron powder in acetic acid. This combination was effectively used in the reductive cyclization and formation of the aaptamine (B1664758) skeleton, which involves the reduction of a nitro group. researchgate.net Other common metal-based systems include tin(II) chloride in hydrochloric acid.

Modern organic synthesis offers a broad toolkit for nitro group reduction that can be applied to these systems. organic-chemistry.org These include methods designed for improved functional group tolerance and milder reaction conditions, such as the use of tetrahydroxydiboron (B82485) in water or catalytic systems based on iron, cobalt, or manganese. organic-chemistry.org

| Precursor Type | Reducing System | Conditions | Notes |

| Nitroisoquinoline | H₂, Pd/C | Room temperature, low pressure H₂ | A common, high-yield method for clean reduction. prepchem.com |

| Nitroisoquinoline | Fe, Acetic Acid | Reflux | A classic and cost-effective method for nitro group reduction. researchgate.net |

| Nitroarene | KBH₄, I₂ | Room Temperature | Generates BI₃ in situ as the active reductant. organic-chemistry.org |

| Nitroarene | Formic Acid, Iron Catalyst | Mild Conditions | Represents a base-free transfer hydrogenation approach. organic-chemistry.org |

| Nitroarene | Tetrahydroxydiboron | Water, Room Temperature | A metal-free reduction method with good functional group tolerance. organic-chemistry.org |

Development of Novel Synthetic Routes and Catalytic Systems

Recent advancements in organic chemistry have provided powerful new tools for the synthesis of complex heterocyclic molecules like substituted isoquinolines. These methods focus on increasing step- and atom-economy through catalytic processes that allow for direct and selective functionalization.

Metal-Catalyzed C-H Activation for Targeted Isoquinoline Derivatization

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. sioc-journal.cn This approach has been successfully applied to the isoquinoline core to introduce a variety of substituents. These reactions often employ a directing group (DG) on the substrate, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, ensuring high regioselectivity.

Various transition metals, including rhodium (Rh), ruthenium (Ru), cobalt (Co), and manganese (Mn), have been utilized to catalyze the annulation and functionalization of the isoquinoline scaffold. researchgate.netrsc.org For example, cobalt(III)-catalyzed C-H/N-H bond functionalization has been developed for the synthesis of 1-aminoisoquinolines using amidines as directing groups and diazo compounds as coupling partners. rsc.org Similarly, rhodium(III)-catalyzed C-H activation, using a hydrazone as a new type of oxidizing directing group, enables the synthesis of highly substituted isoquinolines through annulation with alkynes. acs.org This reaction proceeds via C-C and C-N bond formation coupled with N-N bond cleavage, all without an external oxidant. acs.org Manganese-catalyzed [4+2] annulation of aryl amidines with vinylene carbonate has also been reported as an efficient, oxidant-free route to 1-aminoisoquinolines. rsc.org

| Metal Catalyst | Directing Group | Coupling Partner | Position Functionalized | Reference |

| Cobalt(III) | Amidine | Diazo Compound | C8 (forms 1-aminoisoquinoline) | rsc.org |

| Rhodium(III) | Hydrazone | Alkyne | ortho C-H (annulation) | acs.org |

| Ruthenium(II) | N-alkyl benzamidine | Alkyne/Alkene | C-H bond functionalization | rsc.org |

| Manganese(II) | Amidine | Vinylene Carbonate | C8 ([4+2] annulation) | rsc.org |

| Iron(II) | N-oxide | Alkene | C2-alkenylation | mdpi.com |

Exploration of Temporary Dearomatization Strategies in Isoquinoline Synthesis

Temporary dearomatization is an innovative strategy that enables the functionalization of aromatic systems at positions not typically accessible through standard electrophilic or nucleophilic substitution reactions. acs.org This approach involves a transient disruption of the aromatic system, which activates the heterocyclic ring for subsequent reaction with an electrophile or nucleophile. Following the functionalization step, the aromaticity is restored.

A notable metal-free application of this strategy allows for the direct C-4 alkylation of isoquinolines. nih.govacs.orgresearchgate.net In this method, a nucleophilic reagent like benzoic acid adds to the C-1 position of the isoquinoline, forming a non-aromatic 1,2-dihydroisoquinoline (B1215523) intermediate. nih.govacs.org This dearomatized intermediate then acts as an enamine-like nucleophile, reacting at the C-4 position with electrophiles such as vinyl ketones. nih.govacs.org Subsequent elimination of the benzoic acid restores the aromatic isoquinoline ring, now bearing a new substituent at the C-4 position. nih.govacs.org This method is advantageous as it does not require an N-activating group on the isoquinoline substrate. acs.org

The versatility of temporary dearomatization has been further demonstrated in the formal meta-C–H-fluorination of isoquinolines. This process proceeds through a dearomatized oxazinopyridine intermediate, which can then be fluorinated with an electrophilic fluorine source like Selectfluor. figshare.com These strategies highlight a powerful, modern approach to creating C-4 substituted isoquinolines, which are direct precursors or analogs of this compound.

| Dearomatization Promoter | Electrophile / Reagent | Resulting Functionalization | Key Feature | Reference |

| Benzoic Acid | Vinyl Ketones | C-4 Alkylation | Metal-free, no N-activating group needed. nih.govacs.org | |

| DMAD-derived oxazino group | Selectfluor | C-4 (meta) Fluorination | Access to fluorinated isoquinolines. figshare.com |

Multi-component Reaction Methodologies for Isoquinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial parts of all starting materials. beilstein-journals.org MCRs are prized for their operational simplicity, high atom- and step-economy, and their ability to rapidly generate complex molecular scaffolds from simple precursors.

Several MCRs have been developed for the synthesis of complex, fused isoquinoline derivatives. While these may not directly yield simple substituted isoquinolines like this compound, they demonstrate powerful methods for building the core structure. For example, a three-component reaction between isoquinoline, a substituted bromoacetophenone, and an activated alkyne can produce pyrrolo[2,1-a]isoquinoline (B1256269) derivatives with high efficiency. mdpi.com Another MCR involves the reaction of isoquinoline, malononitrile, an aromatic aldehyde, and an α-halomethylcarbonyl compound to create complex tetrahydrobenzoindolizines. researchgate.net

Furthermore, MCRs can be used to initiate a reaction cascade. The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, can be used to synthesize an imidazo[1,2-a]pyridine (B132010) intermediate, which then undergoes further intramolecular reactions to generate fused isoquinolinone structures. beilstein-journals.org These methodologies showcase the potential of MCRs to rapidly construct diverse libraries of isoquinoline-based compounds, which could be adapted to synthesize a wide range of structural analogs. acs.org

| Reaction Name / Type | Key Components | Resulting Structure | Reference |

| 1,3-Dipolar Cycloaddition | Isoquinoline, Bromoacetophenone, Alkyne | Pyrrolo[2,1-a]isoquinoline | mdpi.com |

| Four-component Condensation | Isoquinoline, Malononitrile, Aldehyde, α-halocarbonyl | Tetrahydrobenzoindolizine | researchgate.net |

| GBB reaction / Annulation | Aminopyridine, Aldehyde, Isocyanide | Imidazopyridine-fused Isoquinolinone | beilstein-journals.org |

| Tandem Cycloaddition | Isoquinoline, Ninhydrin, Proline, Alkyne | Pyrido[1,2-b]isoquinoline derivative | rsc.org |

| Isatin-based MCR | Isatin, Tetrahydroisoquinoline, Alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinoline with urea (B33335) moiety | acs.org |

Reactivity Profiles and Mechanistic Investigations of 6 Methylisoquinolin 4 Amine Systems

Chemical Reactivity of the Amino Group at the C-4 Position

The amino group at the C-4 position is a primary aromatic amine and, due to the lone pair of electrons on the nitrogen atom, functions as both a base and a potent nucleophile. uomustansiriyah.edu.iqfiveable.mesolubilityofthings.com Its reactivity is central to the derivatization of the 6-methylisoquinolin-4-amine molecule.

Key reactions involving the C-4 amino group include:

Acylation: The amine readily reacts with acid chlorides or anhydrides in a nucleophilic acyl substitution to form the corresponding amide. sundarbanmahavidyalaya.in This transformation is synthetically valuable as it converts the highly activating amino group into a less activating N-acyl group, which can prevent polysubstitution during subsequent electrophilic aromatic substitution reactions and serve as a protecting group.

Alkylation: As a nucleophile, the amino group can displace halides from alkyl halides. However, this reaction is often difficult to control, as the resulting primary amine is itself nucleophilic and can react further, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures) yields a diazonium salt. This intermediate is highly versatile in organic synthesis and can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer reaction. This provides a powerful method for diversifying the functionality at the C-4 position.

| Reaction Type | Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O) | Amide (-NHCOCH₃) | Protecting group, reduces activating effect. sundarbanmahavidyalaya.in |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | Difficult to control; often leads to polyalkylation. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) | Versatile intermediate for functional group interconversion. sundarbanmahavidyalaya.in |

| Sandmeyer Reaction (from Diazonium Salt) | CuCl, CuBr, CuCN | Chloro (-Cl), Bromo (-Br), Cyano (-CN) | Introduction of various substituents at C-4. |

Chemical Transformations and Functional Group Interconversions Involving the Methyl Group at the C-6 Position

The methyl group at the C-6 position, while less reactive than the amino group, provides another site for synthetic modification. As a benzylic-type substituent on the heterocyclic core, it can undergo several important transformations.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide, can oxidize the methyl group. thieme-connect.de Depending on the reaction conditions, this can yield the corresponding aldehyde (isoquinoline-4-amino-6-carbaldehyde) or, more commonly with strong oxidants, the carboxylic acid (isoquinoline-4-amino-6-carboxylic acid). This introduces a valuable functional group for further derivatization, such as esterification or amidation.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom onto the methyl group. This converts the -CH₃ group into a -CH₂Br group, creating a reactive electrophilic center that is susceptible to nucleophilic substitution by a wide range of nucleophiles.

Deprotonation/Condensation: While less acidic than a methyl group at the C-1 position of isoquinoline (B145761), the C-6 methyl group could potentially be deprotonated by a very strong base to form a carbanion. This nucleophilic species could then react with various electrophiles, such as aldehydes or ketones, in condensation reactions to form new carbon-carbon bonds.

| Reaction Type | Typical Reagents | Product Functional Group | Synthetic Application |

|---|---|---|---|

| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) | Creates a site for amide or ester formation. thieme-connect.de |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) | Generates an electrophilic site for SN2 reactions. |

| Condensation (Potential) | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R₂C=O) | Substituted Ethyl Group (-CH₂-R) | Carbon-carbon bond formation. |

Elucidation of Reaction Mechanisms for Derivatization and Transformation Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting outcomes and designing synthetic routes.

Electrophilic Aromatic Substitution (SEAr): This reaction proceeds via a canonical three-step mechanism. byjus.commasterorganicchemistry.com

Generation of the Electrophile (E⁺): A strong electrophile is generated, often through the action of a catalyst. For nitration, this is the nitronium ion (NO₂⁺), formed from nitric acid and sulfuric acid. byjus.com

Formation of the Arenium Ion: The π-electron system of the isoquinoline ring acts as a nucleophile, attacking the electrophile. This is the rate-determining step as it temporarily disrupts aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com The stability of this intermediate determines the regioselectivity. For this compound, attack at C-5 is highly favored because the positive charge in the arenium ion can be delocalized onto both the C-4 amino group and the C-6 methyl group, providing significant stabilization.

Deprotonation: A base removes a proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the final substituted product. byjus.com

Nucleophilic Acyl Substitution (Amide Formation): The reaction of the C-4 amino group with an acyl chloride proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation of the nitrogen yields the stable amide product.

Exploration of Stereochemical Aspects and Chiral Induction in Isoquinoline Syntheses and Reactions

The parent molecule, this compound, is achiral. However, stereochemistry is a critical consideration in the synthesis and derivatization of many isoquinoline compounds, particularly the large family of isoquinoline alkaloids, which often possess a chiral center at the C-1 position. researchgate.netnih.gov Asymmetric synthesis aims to control the formation of these stereocenters.

Several established strategies are employed for the enantioselective synthesis of the isoquinoline core, which could be adapted to produce chiral derivatives of this compound:

Bischler-Napieralski Cyclization/Asymmetric Reduction: This is a widely used method where a β-arylethylamide undergoes cyclization to a 3,4-dihydroisoquinoline. nih.govacs.org The key stereochemistry-inducing step is the subsequent asymmetric reduction of the C=N bond to create a chiral center at C-1. This is achieved using chiral catalysts, such as those based on rhodium or iridium, in asymmetric hydrogenation or transfer hydrogenation processes. researchgate.netnih.govmdpi.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline. acs.orgnih.gov Chirality can be induced by using a chiral auxiliary on either the amine or the aldehyde, which directs the diastereoselective formation of the new stereocenter during the ring-closing step. acs.org

Organocatalytic Reductions: Chiral organocatalysts, such as those derived from phosphoric acids or thioureas, have been successfully employed in the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines, providing access to chiral tetrahydroisoquinolines with high enantioselectivity. mdpi.com

While these methods apply to the synthesis of the core, chiral centers could also be introduced during the derivatization of this compound itself. For instance, a reaction at the methyl group that creates a new stereocenter could be performed under asymmetric conditions. Furthermore, the amine functionality itself could be used to create chiral ligands for transition metal catalysis, opening avenues for its use in broader asymmetric synthesis applications. acs.org

Advanced Spectroscopic and Structural Characterization of 6 Methylisoquinolin 4 Amine Derivatives

The comprehensive characterization of novel compounds is fundamental to understanding their chemical nature and potential applications. For 6-Methylisoquinolin-4-amine and its derivatives, a suite of advanced spectroscopic and structural techniques is employed to provide a full picture of their molecular architecture, electronic properties, and solid-state arrangement. Each method offers unique insights, and together they enable an unambiguous elucidation of the compound's identity and characteristics.

Theoretical and Computational Chemistry Studies of 6 Methylisoquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-Methylisoquinolin-4-amine. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy for predicting molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to predict the optimized molecular geometry and total energy of this compound. Functionals like B3LYP, combined with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are commonly used for geometry optimization and frequency calculations of organic molecules. rsc.orginformaticsjournals.co.inmdpi.com The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. informaticsjournals.co.inmdpi.com For this compound, the presence of the methyl and amine groups on the isoquinoline (B145761) core introduces specific electronic and steric effects that influence its geometry. The planarity of the isoquinoline ring system is a key feature, though the amine group's hydrogen atoms and the methyl group's hydrogen atoms will adopt specific spatial orientations to minimize steric hindrance.

| Parameter | Predicted Value |

| C-N (in ring) Bond Length | ~1.32–1.35 Å |

| C-C (aromatic) Bond Length | ~1.39–1.42 Å |

| C-N (amine) Bond Length | ~1.38 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-N-C Bond Angle (in ring) | ~117-119° |

| H-N-H Bond Angle (amine) | ~110-112° |

These predicted values are derived from computational studies on analogous isoquinoline and quinoline (B57606) derivatives. rsc.orgscispace.com

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the π-system of the isoquinoline ring and the lone pair of the nitrogen atom in the amine group. The LUMO, conversely, would be distributed over the electron-deficient parts of the aromatic system. The methyl group (an electron-donating group) and the amine group (also electron-donating through resonance) will raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These values are illustrative and based on general principles for substituted aromatic amines.)

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

The specific energy values can be precisely calculated using DFT methods. scispace.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow represent regions of neutral potential. acs.org

In the case of this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. uni-muenchen.de The nitrogen atom within the isoquinoline ring would also exhibit a negative potential. The aromatic ring itself will have a distribution of electron density, with the hydrogen atoms of the amine and methyl groups showing positive potential (blue). researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of flexible molecules and provide insights into their interactions with other molecules, such as solvents or biological receptors. nih.govnih.gov

For this compound, MD simulations could be used to explore the rotational freedom of the methyl and amine groups. Although the isoquinoline core is rigid, the substituents can adopt different orientations. By simulating the molecule in a solvent box (e.g., water), one can study the formation and dynamics of hydrogen bonds between the amine group and water molecules. This is crucial for understanding its solubility and behavior in aqueous environments. The simulations can also provide information on the stability of different conformers and the energy barriers between them. nih.gov

Computational Prediction and Validation of Reaction Pathways and Mechanisms

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the most probable reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed.

For this compound, several reactions can be computationally investigated:

Electrophilic Aromatic Substitution: The positions most susceptible to electrophilic attack can be predicted by analyzing the charge distribution and the localization of the HOMO. The amine group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group. Computational modeling can determine the relative activation energies for substitution at different positions on the benzene (B151609) ring portion of the molecule.

N-alkylation or N-acylation: The reactivity of the amine group towards alkylating or acylating agents can be modeled to understand the feasibility and kinetics of these reactions.

Oxidation and Reduction: The susceptibility of the isoquinoline ring to oxidation or reduction can be assessed computationally. For instance, the reduction of the pyridine (B92270) ring portion can be modeled.

DFT calculations are often used to locate transition state structures and calculate their activation energies, providing quantitative predictions of reaction rates. researchgate.netfrontiersin.org

Theoretical Insights into Solvation Effects and Substituent Effects

The properties and reactivity of a molecule can be significantly influenced by its environment (solvation) and the nature of its substituents.

Solvation Effects: Computational models can account for the effects of a solvent either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). upertis.ac.id For this compound, studying its behavior in different solvents is important. In polar solvents, the charge distribution of the molecule can be polarized, which can affect its dipole moment, solubility, and the energies of its frontier orbitals.

Substituent Effects: The methyl and amine groups on the isoquinoline scaffold have distinct electronic effects. lumenlearning.com

Amine Group (-NH2): This is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, making the aromatic ring more electron-rich and thus more reactive towards electrophiles. lumenlearning.com

Methyl Group (-CH3): This is an electron-donating group through induction (+I effect) and hyperconjugation. It also activates the ring towards electrophilic substitution, though to a lesser extent than the amine group.

Computational studies can quantify these effects by comparing the electronic properties of this compound with unsubstituted isoquinoline or other substituted derivatives. For example, the calculated Mulliken charges on the ring carbons can reveal the extent of electron donation from the substituents. mdpi.com

pKa Prediction and Acid-Base Properties Analysis

The acid-base properties of a molecule are fundamental to understanding its behavior in chemical and biological systems. The pKa value, which denotes the strength of an acid, is a critical parameter in drug discovery and development, influencing properties such as absorption, distribution, metabolism, and excretion (ADME). For amine-containing compounds like this compound, the pKa of the conjugate acid determines the extent of protonation at a given pH. libretexts.orgnih.gov Computational chemistry offers powerful tools to predict these values and analyze the underlying electronic and structural factors that govern a molecule's basicity. organicchemistrydata.org

The basicity of this compound is primarily attributed to the lone pair of electrons on the two nitrogen atoms: the exocyclic amino group at position 4 and the nitrogen atom within the isoquinoline ring system. The protonation state of these nitrogen atoms is key to the molecule's interactions. chemguide.co.uk Theoretical studies on similar heterocyclic amines utilize various computational methods to predict pKa values. These methods range from semi-empirical approaches like PM6 and AM1 to more computationally intensive Density Functional Theory (DFT) and ab initio calculations. srce.hrnih.gov These calculations are often coupled with continuum solvation models such as COSMO or SMD to account for the effect of the solvent, which is crucial for accurate pKa prediction. researchgate.netkyushu-u.ac.jp

A common theoretical approach involves the use of isodesmic reactions. In this method, the pKa is calculated relative to a structurally similar reference compound with a known experimental pKa. This technique helps in canceling out systematic errors in the calculations, often leading to more accurate predictions. peerj.com The accuracy of these predictions can vary, with mean absolute deviations typically ranging from 0.5 to 1.0 pKa units for amines, depending on the method and the diversity of the training set. nih.govresearchgate.net

For the isoquinoline scaffold, the position of substituents significantly influences the basicity of the nitrogen atoms. Electron-donating groups, such as a methyl group, are generally expected to increase the basicity (raise the pKa) by stabilizing the protonated form through an inductive effect. Conversely, electron-withdrawing groups decrease basicity. quimicaorganica.org In this compound, the methyl group at the 6-position is expected to have an electron-donating effect, thereby influencing the electron density on the nitrogen atoms and modulating the compound's pKa.

A study on the acid-base properties of substituted 1-aminoisoquinoline (B73089) derivatives provides valuable experimental insights into these substituent effects. Although this study does not include this compound itself, it examines closely related structures, and the findings can be extrapolated to understand the behavior of the target compound. The research involved determining the pKa values for various substituted 1-(dimethylamino)isoquinolines and correlating them with Hammett's constants to quantify the electronic effects of the substituents. researchgate.net

The data revealed that a methyl group at the 6-position of the isoquinoline ring leads to a noticeable increase in basicity compared to the unsubstituted parent compound. This is evident from the pKa values determined for 1-(dimethylamino)isoquinoline and its methylated derivatives. researchgate.net

Table 1: Experimental pKa Values of Substituted 1-(Dimethylamino)isoquinolines

This table shows the measured pKa values for several 1-(dimethylamino)isoquinoline derivatives, highlighting the electronic influence of substituents at various positions on the isoquinoline ring. The data is sourced from a study on acid-base interactions in isoquinoline derivatives. researchgate.net

| Compound | Substituent (R) | pKa |

|---|---|---|

| 1-(Dimethylamino)isoquinoline | H | 6.29 ± 0.07 |

| 6-Methyl-1-(dimethylamino)isoquinoline | 6-CH₃ | 6.74 ± 0.05 |

| 7-Methyl-1-(dimethylamino)isoquinoline | 7-CH₃ | 6.28 ± 0.02 |

| 6-Chloro-1-(dimethylamino)isoquinoline | 6-Cl | 5.69 ± 0.07 |

| 7-Chloro-1-(dimethylamino)isoquinoline | 7-Cl | 5.40 ± 0.12 |

The results clearly demonstrate that the methyl group at position 6 increases the pKa by approximately 0.45 units compared to the unsubstituted compound, confirming its electron-donating nature and its effect on the basicity of the ring nitrogen. In contrast, the electron-withdrawing chloro group at the same position decreases the pKa. researchgate.net Interestingly, a methyl group at the 7-position has a negligible effect on the pKa, indicating that the position of the substituent is critical in determining its electronic influence. researchgate.net

For this compound, two primary sites of protonation exist: the endocyclic ring nitrogen and the exocyclic 4-amino group. Theoretical calculations, including analysis of electrostatic potential and frontier molecular orbitals, would be necessary to determine the preferential site of protonation. The relative basicity of these two nitrogens is a key aspect of the molecule's chemical personality. In many amino-substituted nitrogen heterocycles, the exocyclic amino group is often more basic than the endocyclic nitrogen. researchgate.net Based on the trends observed in related compounds, the pKa of this compound is expected to be influenced by the electron-donating methyl group at position 6, likely resulting in a moderately basic compound.

Based on a comprehensive review of the available research, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the specified outline. The public scientific literature lacks the specific, in-depth studies required to thoroughly populate the requested sections and subsections.

Detailed research findings concerning scaffold modification, systematic Structure-Activity Relationship (SAR) studies, in-silico lead design, and the mechanistic characterization of enzyme inhibition are not available for this compound.

While research exists for related but structurally distinct compounds such as isoquinoline alkaloids, 6-substituted isoquinolin-1-amines, and tetrahydroisoquinolines, the user's strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the use of these analogues as examples. For instance, a study on various isoquinoline alkaloids did identify them as competitive inhibitors of monoamine oxidase A, but this research did not specifically include or detail the effects of the 6-methyl or 4-amino substitutions as requested nih.gov. Similarly, lead optimization strategies have been reported for 6-substituted isoquinolin-1-amine derivatives, but these findings are specific to the 1-amine isomer and cannot be accurately extrapolated to the 4-amine isomer nih.gov.

Therefore, constructing a scientifically accurate and thorough article that fulfills the detailed requirements of the prompt is not feasible with the current body of scientific literature.

Applications of 6 Methylisoquinolin 4 Amine in Chemical Biology and Drug Discovery Research

Mechanistic Characterization of Enzyme Inhibition by 6-Methylisoquinolin-4-amine Derivatives

Analysis of Uncompetitive Inhibition Mechanisms

Uncompetitive inhibition is a specific type of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. khanacademy.org This binding occurs at an allosteric site, which is a site distinct from the active site where the substrate binds. khanacademy.org The formation of the enzyme-substrate-inhibitor (ESI) complex is catalytically inactive, preventing the conversion of the substrate into a product. A key characteristic of uncompetitive inhibition is that it cannot be overcome by increasing the substrate concentration. wikipedia.org

In kinetic studies, uncompetitive inhibition is identified by its effect on the Michaelis-Menten parameters. Both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased. khanacademy.org This is because the inhibitor, by binding to the ES complex, effectively removes it from the reaction pathway, which reduces Vmax. This binding also shifts the equilibrium toward the formation of the ES complex, resulting in a lower apparent Km, which suggests an increased affinity of the enzyme for the substrate. khanacademy.org When represented on a Lineweaver-Burk plot, uncompetitive inhibition is characterized by a series of parallel lines for different inhibitor concentrations. wikipedia.org

While this mechanism is considered less common than competitive or non-competitive inhibition, it is observed in various biological systems. wikipedia.orgnih.gov For instance, it is involved in the inhibition of N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors in the brain. wikipedia.org The analysis of such mechanisms is crucial in drug discovery for understanding how a compound exerts its effect, which can inform the design of molecules with specific inhibitory profiles.

Investigation of Partial Reversible Inhibition Phenomena

Partial reversible inhibition, also known as hyperbolic inhibition, is an uncommon mechanism where the binding of an inhibitor to an enzyme does not completely abolish its catalytic activity. nih.gov Instead, the enzyme-inhibitor complex or the enzyme-substrate-inhibitor complex can still proceed to form a product, albeit at a reduced rate compared to the uninhibited enzyme. nih.gov This phenomenon results in dose-response curves that plateau at a residual level of enzyme activity, even at saturating inhibitor concentrations. nih.gov

This type of inhibition can occur through various modes, including competitive, mixed, non-competitive, and uncompetitive mechanisms, where the resulting inhibitor-bound complex is still productive. nih.gov The kinetic signature of a partial inhibitor is a hyperbolic curve when plotting the reciprocal of the initial enzyme velocity against the inhibitor concentration, in contrast to the linear plots seen with full inhibitors. nih.gov

The investigation of partial inhibition is significant in pharmacology and toxicology. A partial inhibitor can offer a greater margin of safety for potent drugs by ensuring that a minimal level of essential enzyme activity is maintained, thereby reducing the risk of adverse effects associated with complete inhibition. nih.gov An example of this is the partial allosteric inhibition of thrombin by certain sulfated coumarins, which provides an anticoagulant effect while potentially reducing the risk of bleeding compared to full inhibitors. nih.gov Studying this phenomenon for isoquinoline (B145761) derivatives could reveal novel therapeutic agents with built-in safety mechanisms.

Research into Ligand-Receptor Binding Interactions of this compound Analogs

The interaction between a ligand and its receptor is fundamental to eliciting a biological response. nih.gov Research into analogs of this compound, which belong to the broader class of isoquinoline and tetrahydroisoquinoline derivatives, has revealed a wide range of interactions with various receptor systems. These studies are critical for understanding the structure-activity relationships (SAR) that govern their therapeutic potential. Isoquinoline derivatives have been investigated for their activity at G protein-coupled receptors (GPCRs) such as melatonin (B1676174), serotonin (B10506), adrenergic, and orexin (B13118510) receptors, as well as at enzymes like kinases. nih.govnih.govnih.govlookchem.comnih.gov The binding of these ligands can lead to agonism, antagonism, or allosteric modulation, depending on the specific chemical structure of the analog and the receptor subtype it interacts with. nih.govnih.gov

Characterization of Binding Affinity and Receptor Selectivity

Binding affinity, typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), measures the strength of the interaction between a ligand and a receptor. nih.gov Receptor selectivity refers to a ligand's ability to bind preferentially to one specific receptor subtype over others. Both are critical parameters in drug development to maximize therapeutic efficacy while minimizing off-target effects.

Analogs of the isoquinoline and tetrahydroisoquinoline scaffold have demonstrated a wide spectrum of affinities and selectivities. For example, in the search for new melatonin receptor ligands, certain tetrahydroisoquinoline derivatives showed nanomolar binding affinities for both MT1 and MT2 receptors. nih.gov Similarly, a series of 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one analogs were developed as high-affinity ligands for the 5-HT7 serotonin receptor, with the levorotatory enantiomer, (−)2a, showing a Ki of 1.2 nM. nih.gov This compound also displayed significant selectivity, particularly over the 5-HT1A receptor. nih.gov Furthermore, studies on tetrahydroisoquinoline-based antagonists for the orexin 1 (OX1) receptor found that substitution at the 7-position was crucial for potent antagonism, with compound 10c exhibiting a Ke of 23.7 nM. lookchem.com

| Analog Class | Target Receptor | Key Compound | Binding Affinity (Ki/Ke) | Selectivity Profile |

|---|---|---|---|---|

| Tetrahydroisoquinoline Derivative | Melatonin Receptors (MT1/MT2) | Not specified | Nanomolar range | Varies with substitution |

| Indanone-Tetrahydroisoquinoline Hybrid | Serotonin 5-HT7 Receptor | (-)2a | 1.2 nM | >75-fold higher affinity than (+) enantiomer; ~20-fold selective over 5-HT1A |

| 7-Substituted Tetrahydroisoquinoline | Orexin 1 (OX1) Receptor | 10c | 23.7 nM | Potent and selective OX1 antagonist |

| 1-Benzyl-tetrahydroisoquinoline | β-Adrenoceptors | Azide 24 | High affinity (full agonist) | Effective label at β2-AR subtype |

Identification of Key Interacting Residues and Determination of Binding Pocket Geometries

Understanding the precise molecular interactions between a ligand and its receptor is crucial for rational drug design. This involves identifying the specific amino acid residues within the receptor's binding pocket that form key contacts—such as hydrogen bonds, ionic interactions, or hydrophobic interactions—with the ligand.

For aminergic GPCRs, a common target class for isoquinoline-like molecules, a conserved aspartic acid residue in transmembrane helix 3 (D3.32) is known to form a critical ionic interaction with the protonated amine group present in many ligands. vu.nl The aromatic portions of these ligands often engage in hydrophobic interactions with residues in the binding pocket, including those on transmembrane helices 3, 5, and 6. vu.nl For example, in serotonin receptors, residues such as F6.51 and W6.48 can form cation-π interactions with basic ligands. vu.nl

In the context of kinase inhibition, a different binding geometry is observed. A series of 6-arylquinazolin-4-amines, which share a bicyclic aromatic amine structure with isoquinolines, were found to be potent inhibitors of cdc2-like kinases (Clk). nih.gov Molecular docking studies suggested that these compounds act as ATP competitive inhibitors by binding at the kinase hinge region, a common mechanism for kinase inhibitors that involves forming hydrogen bonds with the backbone of this conserved domain. nih.gov The design of affinity and photoaffinity labeled analogs of the tetrahydroisoquinoline agonist Trimetoquinol has also been employed as a tool to identify the specific amino acid interactions within β-adrenoceptor subtypes. nih.gov

Exploration of Allosteric Modulation Mechanisms by Isoquinoline Derivatives

Allosteric modulators bind to a receptor at a site topographically distinct from the orthosteric site recognized by the endogenous ligand. nih.gov This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.govyoutube.com This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of physiological signaling.

A notable example involves a series of 3-(2-pyridinyl)isoquinoline derivatives that were identified as selective allosteric enhancers of the human A3 adenosine (B11128) receptor. nih.gov These compounds, including VUF5455, were found to slow the dissociation rate of an agonist radioligand from the receptor in a concentration-dependent manner, a hallmark of allosteric interaction. nih.gov Importantly, these isoquinoline derivatives did not affect agonist dissociation from A1 or A2A adenosine receptors, demonstrating their selectivity for the A3 subtype. nih.gov This allosteric enhancement was also shown to significantly increase the functional response (inhibition of cAMP production) of the receptor to its agonist. nih.gov Structure-activity relationship studies suggested that the structural requirements for this allosteric activity were distinct from those needed for competitive antagonism at the same receptor. nih.gov

Molecular Modeling and Dynamics of Ligand-Receptor Complexes

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-receptor interactions. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding poses and potential interactions. nih.govmdpi.com MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding mode and revealing conformational changes. nih.gov

These methods have been applied to understand the binding of heterocyclic compounds similar in structure to this compound. For instance, induced-fit docking (IFD) studies were used to investigate how N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which share a bicyclic core, bind to the kinase domain of PI3Kα. mdpi.com The results showed that the scaffold fits within the kinase domains and forms hydrogen bonds with key binding site residues. mdpi.com Similarly, molecular docking of 6-arylquinazolin-4-amines into the ATP binding site of Clk4 provided evidence that their inhibitory activity resulted from binding at the kinase hinge region. nih.gov These computational approaches allow for the visualization of binding hypotheses and are instrumental in guiding the synthesis and optimization of new analogs with improved affinity and selectivity. nih.gov

Investigation of this compound Derivatives as Research Probes for Biological Pathways

The strategic modification of the this compound core structure has yielded a range of derivatives that serve as sophisticated research probes. These tools are instrumental in exploring the multifaceted roles of specific proteins in both normal physiology and disease states. By systematically altering the substituents on the isoquinoline ring and the exocyclic amine, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds, tailoring them for specific biological investigations.

Derivatives of this compound have been successfully employed to modulate the activity of specific enzymes and receptors, thereby providing insights into their cellular functions. A notable example is the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.

Fragment-based screening and subsequent optimization have led to the identification of 6-substituted isoquinolin-1-amine derivatives as potent ROCK inhibitors. While structurally distinct from the 4-amine isomers, the principles of their interaction with the kinase active site offer valuable structure-activity relationship (SAR) insights that can be extrapolated to the this compound scaffold. For instance, the exploration of various substituents at the 6-position of the isoquinoline ring has been shown to significantly impact potency and selectivity against other kinases. This knowledge is critical for designing highly specific probes to study the precise roles of ROCK isoforms in cellular processes such as cell adhesion, migration, and contraction.

In a similar vein, the broader class of aminoquinolines has been investigated for its ability to target the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. Although not specific to the this compound scaffold, these studies demonstrate the potential of the aminoquinoline core to be adapted for the development of inhibitors of specific transcription factors, allowing for the interrogation of cellular responses to hypoxic conditions, a hallmark of many solid tumors.

The application of designed analogs of this compound in model systems, ranging from cell-based assays to animal models, has been pivotal in elucidating complex cellular pathways. These probes allow for the controlled perturbation of specific protein functions, enabling a detailed analysis of the downstream consequences.

One area of significant interest is the study of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Researchers have synthesized derivatives of a structurally related compound, 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine, which incorporate a 6-methyl group and an amino functionality, to act as covalent inhibitors of FLT3. These compounds have demonstrated potent and irreversible inhibition of both wild-type and mutated FLT3, leading to the suppression of downstream signaling pathways and the induction of apoptosis in AML cell lines. The use of such probes allows for a detailed examination of the FLT3 signaling cascade and provides a rationale for the development of targeted therapies.

The table below summarizes key findings from studies on structurally related compounds, highlighting the potential applications of this compound derivatives as research probes.

| Compound Class | Target | Model System | Key Findings |

| 6-Substituted Isoquinolin-1-amines | ROCK | In vitro kinase assays, cell-based assays | Demonstrated potent and selective inhibition of ROCK, providing tools to study its role in cytoskeletal dynamics. |

| 4-Aminoquinoline Analogs | HIF-1α | Cancer cell lines (MiaPaCa-2, MDA-MB-231) | Identified potent inhibitors of the HIF-1α signaling pathway, enabling the study of cellular responses to hypoxia. |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Derivatives | FLT3 | AML cell lines (MOLM-13, MV4-11) | Developed covalent inhibitors that potently and irreversibly inhibit FLT3, allowing for the dissection of its role in AML pathogenesis. |

Through the continued design and synthesis of novel this compound derivatives, researchers are poised to gain deeper insights into the intricate signaling networks that underpin cellular life, paving the way for the discovery of new therapeutic strategies for a host of human diseases.

Q & A

Q. What are the most reliable synthetic routes for 6-Methylisoquinolin-4-amine, and how are reaction conditions optimized?

The synthesis of this compound typically employs cyclization strategies or modifications of established quinoline/isoquinoline frameworks. Key methods include:

- Cyclization of ortho-alkynylarylaldimines using metal catalysts (e.g., palladium) to form the isoquinoline core, followed by regioselective methylation and amination .

- Pomeranz-Fritsch reaction , which involves aromatic aldehydes and aminoacetals under acidic conditions to construct the heterocyclic backbone .

Optimization focuses on solvent selection (e.g., ethanol vs. DMF), catalyst loading, and temperature control to maximize yield (typically 60–85%) and minimize byproducts. Characterization via NMR (e.g., ¹H, ¹³C) and mass spectrometry is critical for verifying regiochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Resolve methyl group positions (δ ~2.5 ppm for CH₃) and amine proton environments (δ ~5–6 ppm). Aromatic protons show splitting patterns indicative of substitution .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₀N₂, [M+H]⁺ = 159.0922).

- IR spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. How are preliminary biological activities assessed for this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀, often revealing activity in the 10–50 µM range .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and regioselectivity?

- Continuous flow reactors : Improve heat/mass transfer for cyclization steps, reducing reaction times from hours to minutes .

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to control methylation/amination positions, achieving >90% regioselectivity .

- AI-powered retrosynthesis tools : Predict feasible pathways using databases like Reaxys and Pistachio to prioritize high-yield routes .

Q. How should researchers resolve contradictions in reported biological activity data?

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives?

Q. How is the compound’s stability assessed under experimental conditions?

Q. What toxicological data are required before preclinical trials?

- EPA DSSTox database : Screen for mutagenicity (Ames test) and acute toxicity (LD₅₀ in rodents) .

- hERG channel inhibition assays : Assess cardiac risk via patch-clamp electrophysiology, targeting IC₅₀ >30 µM for safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.